Lipophilicity (XLogP3-AA) Comparison: 7,8-Dihydro vs. Fully Aromatic 1-Naphthyl Acetamide
The computed XLogP3-AA for N-(7,8-dihydro-1-naphthalenyl)acetamide is 2.2, which is approximately 0.5 log units lower than the fully aromatic analog N-(1-naphthyl)acetamide (XLogP ≈ 2.7) [1]. This indicates a measurable decrease in lipophilicity attributable to the partial saturation of the naphthalene ring, which can influence membrane permeability and off-target binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N-(1-naphthyl)acetamide (CID 68127), XLogP ≈ 2.7 |
| Quantified Difference | ΔLogP ≈ 0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release) |
Why This Matters
A 0.5 log unit reduction in lipophilicity can significantly alter a compound's oral absorption and distribution profile, making the dihydro compound a preferred choice when lower LogP is desired for solubility or selectivity.
- [1] PubChem Compound Summary for CID 76852041 (target) and CID 68127 (comparator). XLogP3-AA values retrieved 2024. View Source
